Josiphos SL-J005-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J005-1 involves the reaction of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethanol with 3,5-dimethylphenylphosphine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J005-1 primarily undergoes coordination with transition metals to form complexes that are active in various catalytic reactions. These reactions include:
Hydrogenation: The reduction of unsaturated compounds using hydrogen gas.
Cross-coupling: The formation of carbon-carbon bonds between two different organic groups.
Hydroformylation: The addition of a formyl group to an alkene to form an aldehyde.
Common Reagents and Conditions
Hydrogenation: Typically performed under hydrogen gas at elevated pressures and temperatures, using a metal catalyst such as rhodium or iridium.
Cross-coupling: Often involves palladium or nickel catalysts, with reagents such as aryl halides and organometallic compounds.
Hydroformylation: Requires a cobalt or rhodium catalyst, with syngas (a mixture of hydrogen and carbon monoxide) as the reagent.
Major Products Formed
Hydrogenation: Saturated hydrocarbons or alcohols.
Cross-coupling: Biaryl compounds or other coupled products.
Hydroformylation: Aldehydes.
Scientific Research Applications
Josiphos SL-J005-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Mechanism of Action
Josiphos SL-J005-1 exerts its effects by coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances the enantioselectivity of the reactions. The molecular targets and pathways involved depend on the specific reaction and metal used .
Comparison with Similar Compounds
Similar Compounds
Josiphos SL-J001-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Josiphos SL-J002-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.
Josiphos SL-J003-1: ®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Uniqueness
Josiphos SL-J005-1 is unique due to its specific combination of diphenylphosphino and 3,5-xylyl groups, which provide a distinct steric and electronic environment. This uniqueness contributes to its high enantioselectivity and versatility in various catalytic reactions, making it a valuable ligand in asymmetric synthesis .
Properties
Molecular Formula |
C40H40FeP2 |
---|---|
Molecular Weight |
638.5 g/mol |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m1../s1 |
InChI Key |
VIWMSTLBMCHMGT-SYXKTQFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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